molecular formula C16H15N3O3 B3012653 7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide CAS No. 2192745-55-2

7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No.: B3012653
CAS No.: 2192745-55-2
M. Wt: 297.314
InChI Key: BNFKZLRPFUGWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a methoxy group at the 7-position and a carboxamide-linked 6-methylpyrimidin-4-ylmethyl moiety. Its structure combines a planar aromatic system (benzofuran) with a pyrimidine-based substituent, which may enhance target binding through hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-10-6-12(19-9-18-10)8-17-16(20)14-7-11-4-3-5-13(21-2)15(11)22-14/h3-7,9H,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFKZLRPFUGWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of 7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared with structurally related benzofuran carboxamides and heterocyclic derivatives to elucidate the impact of substituent variations on physicochemical properties and biological activity.

Key Structural Features and Analog Compounds

Target Compound: 7-Methoxy-N-[(6-Methylpyrimidin-4-yl)methyl]-1-Benzofuran-2-Carboxamide
  • Core : Benzofuran with a 7-methoxy group.
  • Substituent : 6-Methylpyrimidin-4-ylmethyl carboxamide.
  • Molecular Formula : C₁₇H₁₆N₃O₃ (inferred from and ).
  • Key Properties : The pyrimidine ring provides nitrogen atoms for hydrogen bonding, while the methyl group enhances hydrophobicity.
Analog 1: 7-Methoxy-N-[(4-Sulfamoylphenyl)methyl]-1-Benzofuran-2-Carboxamide (C8)
  • Core : Benzofuran with a 7-methoxy group.
  • Substituent : 4-Sulfamoylphenylmethyl carboxamide.
  • Molecular Formula : C₁₈H₁₇N₂O₅S.
Analog 2: 7-Methoxy-N-[(Thiophen-3-yl)methyl]-1-Benzofuran-2-Carboxamide (BJ11006)
  • Core : Benzofuran with a 7-methoxy group.
  • Substituent : Thiophen-3-ylmethyl carboxamide.
  • Molecular Formula: C₁₅H₁₃NO₃S.
  • Key Properties : The thiophene ring offers sulfur-mediated lipophilicity, which may enhance membrane permeability but reduce hydrogen-bonding capacity.

Structural and Functional Comparison

Parameter Target Compound C8 BJ11006
Substituent 6-Methylpyrimidin-4-ylmethyl 4-Sulfamoylphenylmethyl Thiophen-3-ylmethyl
Heteroatoms N (pyrimidine) S, O, N (sulfamoyl) S (thiophene)
Molecular Weight ~317.3 g/mol ~373.4 g/mol 287.3 g/mol
Polarity Moderate (pyrimidine) High (sulfamoyl) Low (thiophene)
Inferred Solubility Moderate High Low
Biological Activity HDAC inhibition (predicted) HDAC inhibition (demonstrated) Not reported

Research Findings and Mechanistic Insights

HDAC Inhibition: C8 demonstrated binding affinity for class I HDACs due to its sulfamoyl group, which mimics the zinc-binding motifs of known HDAC inhibitors . The target compound’s pyrimidine substituent may similarly interact with HDAC catalytic sites via nitrogen-mediated coordination.

Metabolic Stability: The 6-methylpyrimidin-4-yl group (as seen in ’s diazinon metabolites) is associated with resistance to oxidative degradation, suggesting that the target compound may exhibit superior metabolic stability compared to BJ11006’s thiophene substituent .

Lipophilicity and Permeability :

  • BJ11006’s thiophene substituent increases lipophilicity, favoring passive diffusion across biological membranes. However, this may reduce target specificity compared to the pyrimidine-based analogs .

Biological Activity

7-methoxy-N-[(6-methylpyrimidin-4-yl)methyl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N2O3\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_3

This compound features a benzofuran core, which is known for its diverse biological activities, along with a pyrimidine moiety that may contribute to its pharmacological properties.

Biological Activity Overview

Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the findings related to its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.39Induction of apoptosis
MCF7 (Breast)0.46Inhibition of Aurora-A kinase
HCT116 (Colon)1.1Cell cycle arrest at SubG1/G1 phase

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has potent activity against these cancer types.

Mechanisms of Action
The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Kinase Inhibition : It inhibits specific kinases such as Aurora-A, which are critical for cell cycle progression.
  • Cell Cycle Arrest : The compound arrests the cell cycle, preventing cancer cells from dividing and proliferating.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on A549 Cell Line : In vitro experiments demonstrated that treatment with this compound resulted in significant reductions in cell viability, with an observed IC50 of 0.39 µM. The study reported activation of apoptotic markers such as caspase-3 and PARP cleavage.
  • MCF7 Breast Cancer Study : A separate investigation focused on the MCF7 breast cancer cell line revealed that the compound inhibited cell growth at an IC50 value of 0.46 µM. Mechanistic studies indicated that this was due to the inhibition of Aurora-A kinase activity, which is crucial for mitotic progression.
  • HCT116 Colon Cancer Study : Research involving HCT116 cells showed that the compound could arrest the cell cycle at the G1 phase, leading to reduced proliferation rates and increased apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.